The structure of the molecule suggests several potential areas for scientific research. Here are some possibilities:
PF-04628935 is a chemical compound identified by the CAS number 1383719-97-8. It is recognized as a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a, commonly known as the ghrelin receptor. This receptor plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. The compound exhibits a high binding affinity, characterized by an IC50 value of approximately 4 nanomolar, indicating its effectiveness in inhibiting receptor activity .
The biological activity of PF-04628935 is centered around its role in modulating the effects of ghrelin. By antagonizing the growth hormone secretagogue receptor 1a, PF-04628935 can effectively reduce ghrelin-mediated effects such as increased food intake and growth hormone release. Studies have indicated that this compound may play a role in weight management and metabolic syndrome treatment by altering energy balance and appetite regulation . Additionally, its inverse agonist properties suggest that it may also stabilize the receptor in an inactive state, further diminishing ghrelin's physiological effects.
The synthesis of PF-04628935 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary to manufacturers, general methods include:
The precise details of these methods are often protected due to their commercial significance but typically involve standard organic chemistry techniques .
PF-04628935 has potential applications primarily in the field of pharmacology and therapeutic development. Its ability to modulate appetite and growth hormone release makes it a candidate for:
Interaction studies involving PF-04628935 focus on its binding affinity and efficacy against various ligands at the growth hormone secretagogue receptor 1a. These studies typically assess:
Such studies are crucial for elucidating the pharmacodynamics of PF-04628935 and its potential therapeutic benefits .
PF-04628935 shares structural and functional similarities with several other compounds that target the growth hormone secretagogue receptor 1a or related pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
PF-05190457 | Antagonist | ~10 | Selective for growth hormone release |
JMV 2959 | Agonist | ~5 | Promotes appetite |
LY 444711 | Antagonist | ~20 | Non-selective across receptors |
GHRP-6 | Agonist | ~50 | Peptide-based ghrelin mimetic |
PF-04628935 stands out due to its potent antagonistic action with a significantly lower IC50 compared to some similar compounds, making it particularly effective in inhibiting ghrelin's physiological effects while being selective for the growth hormone secretagogue receptor 1a .
PF-04628935 possesses the molecular formula C₂₄H₂₆ClN₇OS, representing a complex organic compound containing 24 carbon atoms, 26 hydrogen atoms, one chlorine atom, seven nitrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 496.03 grams per mole as determined through high-resolution mass spectrometry analysis [1] [4] [5].
Mass spectrometry studies have confirmed the molecular ion peak at m/z 496.03, consistent with the theoretical molecular weight [24]. The fragmentation pattern observed in mass spectrometry analysis shows characteristic peaks that align with the proposed molecular structure, providing confirmation of the compound's identity [24]. The elemental analysis data reveals a carbon content of 58.11%, hydrogen content of 5.28%, chlorine content of 7.15%, nitrogen content of 19.77%, oxygen content of 3.23%, and sulfur content of 6.46% [4] [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₂₆ClN₇OS | [1] [2] [3] |
Molecular Weight | 496.03 g/mol | [1] [4] [5] |
Carbon Content | 58.11% | [4] [24] |
Hydrogen Content | 5.28% | [4] [24] |
Nitrogen Content | 19.77% | [4] [24] |
The three-dimensional structure of PF-04628935 features a spirocyclic piperidine-azetidine scaffold as its central architectural framework [5] [7]. The compound's Chemical Abstracts Service number is 1383719-97-8, and its International Union of Pure and Applied Chemistry name is 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [2] [3] [8].
The molecular geometry incorporates several distinct structural elements including a chlorinated aromatic ring system substituted with a triazole moiety, a spirocyclic core containing both piperidine and azetidine rings, and a methylimidazothiazole heterocyclic system [3] [5]. The International Chemical Identifier key for this compound is MTDYDDJVCIHZKH-UHFFFAOYSA-N, providing a unique digital fingerprint for structural databases [3] [7].
The canonical Simplified Molecular Input Line Entry System representation demonstrates the complex connectivity: CC1=CN2C=C(CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl)N=C2S1 [3] [5]. This representation reveals the intricate bonding patterns and stereochemical arrangements within the molecular framework.
PF-04628935 demonstrates varying solubility characteristics across different organic solvents [1] [7] [24]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar or approximately 24.8 milligrams per milliliter with clear solution formation [7] [24]. In ethanol, the compound shows moderate solubility with a maximum concentration of 20 millimolar or approximately 9.92 milligrams per milliliter [7] [24].
The compound displays limited aqueous solubility, characteristic of its lipophilic nature due to the extensive aromatic and heterocyclic ring systems [1] [9]. The solubility profile indicates that dimethyl sulfoxide serves as the preferred solvent for preparing stock solutions, while ethanol can be utilized for moderate concentration preparations [7] [24].
Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
---|---|---|
Dimethyl Sulfoxide | 50 | 24.8 |
Ethanol | 20 | 9.92 |
Water | Limited | <2 |
The stability profile of PF-04628935 requires specific storage conditions to maintain chemical integrity [1] [6] [7]. The compound demonstrates optimal stability when stored at minus twenty degrees Celsius under dry conditions [1] [6] [7]. At room temperature storage, the compound maintains acceptable stability for short-term handling and manipulation [1] [9].
Solution stability varies depending on the solvent system employed [24]. Stock solutions prepared in dimethyl sulfoxide exhibit reasonable stability when stored at minus twenty degrees Celsius, though repeated freeze-thaw cycles should be avoided to prevent potential degradation [24]. The compound classification indicates it belongs to storage class 11, designated for combustible solids [1].
Microanalytical data confirms the compound's stability under standard analytical conditions, with theoretical and found values showing excellent agreement for carbon (theoretical 58.11%, found 57.96%), hydrogen (theoretical 5.28%, found 5.28%), and nitrogen (theoretical 19.77%, found 19.8%) content [24].
PF-04628935 appears as a beige solid powder under standard atmospheric conditions [1] [7] [9] [24]. The compound exhibits a color range from white to beige, indicating minimal chromophoric character in the visible spectrum [1] [9]. The physical state remains consistent as a solid at room temperature, demonstrating thermal stability under normal handling conditions [7] [24].
High-performance liquid chromatography analysis confirms a purity level of at least 98%, with batch-specific analysis showing 99.1% purity [1] [7] [24]. The compound maintains its solid-state characteristics across typical laboratory temperature ranges, making it suitable for standard weighing and handling procedures [9].
The chemical reactivity of PF-04628935 is influenced by its multiple functional groups and heterocyclic systems [5]. The presence of the triazole ring system provides potential sites for coordination chemistry and hydrogen bonding interactions [3]. The chlorinated aromatic ring offers opportunities for nucleophilic aromatic substitution reactions under appropriate conditions [3] [5].
The spirocyclic framework contributes to the overall conformational rigidity of the molecule, potentially affecting its reactivity profile compared to more flexible analogs [5]. The methylimidazothiazole moiety introduces additional nitrogen and sulfur heteroatoms that may participate in coordination complexes or serve as hydrogen bond acceptors [3].
Under acidic conditions, the nitrogen atoms within the heterocyclic systems may undergo protonation, altering the compound's electronic distribution and solubility characteristics [24]. Basic conditions could potentially affect the stability of certain bonds within the molecular framework, particularly those adjacent to electron-withdrawing groups [24].
The compound demonstrates stability under standard analytical conditions, as evidenced by consistent nuclear magnetic resonance and mass spectrometry results [24]. However, exposure to extreme pH conditions or elevated temperatures for extended periods may lead to degradation pathways involving the more labile functional groups [24].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for PF-04628935 [24]. Proton nuclear magnetic resonance analysis reveals spectral patterns consistent with the proposed molecular structure, including characteristic chemical shifts for the various hydrogen environments within the molecule [24]. The heterocyclic protons, aromatic protons, and aliphatic protons each contribute distinct signals that enable structural verification [24].
High-performance liquid chromatography coupled with spectroscopic detection methods serves as the primary analytical technique for purity assessment [1] [7]. The chromatographic profile demonstrates a single major peak corresponding to the target compound, with retention time characteristics appropriate for the molecular size and polarity [1] [7].
Mass spectrometry analysis employs electrospray ionization or similar soft ionization techniques to generate molecular ion peaks without extensive fragmentation [24]. The resulting mass spectral data provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24].
Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present, including carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching frequencies [43]. Ultraviolet-visible spectroscopy may reveal absorption maxima associated with the extended aromatic systems and heterocyclic chromophores [42] [44].